Product packaging for 3-Chloro-5-cyanophenyl chloroformate(Cat. No.:)

3-Chloro-5-cyanophenyl chloroformate

Cat. No.: B13279049
M. Wt: 216.02 g/mol
InChI Key: JIVWOJNHTIPQRZ-UHFFFAOYSA-N
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Description

3-Chloro-5-cyanophenyl chloroformate ( 1881611-06-8) is a specialized aryl chloroformate with a molecular weight of 216.02 g/mol and the molecular formula C8H3Cl2NO2 . It is a versatile synthetic building block valued in organic synthesis, medicinal chemistry, and materials science for its enhanced reactivity derived from its unique substitution pattern. The compound features both a chloro and a strongly electron-withdrawing cyano group meta to the reactive chloroformate moiety, which significantly increases the electrophilicity of the carbonyl carbon compared to simpler aryl chloroformates . This enhanced reactivity makes it an excellent acylating agent for a diverse range of nucleophiles. Its primary research value lies in its application for the synthesis of more complex molecules, particularly through the formation of carbamate and carbonate linkages . When reacted with amines, it efficiently produces aryl carbamates, a functional group of immense importance in pharmaceutical and agrochemical development . Similarly, its reaction with alcohols yields aryl carbonates, which have applications as solvents and polymer monomers . The presence of the chloro and cyano substituents on the aromatic ring not only tunes the reactivity of the chloroformate group but also provides additional sites for further synthetic modification, allowing for sophisticated molecular elaboration . This compound is typically synthesized via the reaction of 3-chloro-5-cyanophenol with phosgene or, more commonly in laboratory settings, with safer phosgene equivalents like triphosgene . As an aryl chloroformate, its mechanism of action follows that of typical acyl chlorides, acting as an electrophile that is attacked by nucleophiles such as amine or alcohol groups, leading to the elimination of chloride and the formation of a new carbonyl-containing product (carbamate or carbonate) . Safety Information: This compound is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary use . It is a hazardous chemical that requires careful handling. The signal word is "Danger" with hazard statements H300+H310+H330 (Fatal if swallowed, in contact with skin, or if inhaled), H314 (Causes severe skin burns and eye damage), and H290 (May be corrosive to metals) . It has a UN number of 3277 and a packing group of II . Researchers must consult the Safety Data Sheet (SDS) and adhere to strict laboratory safety protocols, including the use of appropriate personal protective equipment (PPE).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H3Cl2NO2 B13279049 3-Chloro-5-cyanophenyl chloroformate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H3Cl2NO2

Molecular Weight

216.02 g/mol

IUPAC Name

(3-chloro-5-cyanophenyl) carbonochloridate

InChI

InChI=1S/C8H3Cl2NO2/c9-6-1-5(4-11)2-7(3-6)13-8(10)12/h1-3H

InChI Key

JIVWOJNHTIPQRZ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1OC(=O)Cl)Cl)C#N

Origin of Product

United States

Synthetic Methodologies for 3 Chloro 5 Cyanophenyl Chloroformate

Phosgene-Based Synthetic Routes

Historically, the most direct method for the preparation of chloroformates involves the use of phosgene (B1210022) or its safer equivalents. These reactions are typically efficient and high-yielding.

Reaction of 3-Chloro-5-cyanophenol with Phosgene Gas

The industrial synthesis of aryl chloroformates is commonly achieved through the reaction of a phenol (B47542) with phosgene gas (COCl₂). In this process, 3-chloro-5-cyanophenol is reacted with phosgene, often in the presence of a catalyst, to yield 3-chloro-5-cyanophenyl chloroformate. The reaction is typically conducted at elevated temperatures, generally ranging from 60°C to 180°C. google.com To drive the reaction to completion and to handle the corrosive hydrogen chloride (HCl) byproduct, various strategies are employed. One approach involves the use of tertiary amines or N,N-dialkylated acid amides as catalysts, which also serve to scavenge the HCl produced. google.com Alternatively, the reaction can be performed by first converting the phenol to its more reactive alkali metal phenoxide salt. google.com This salt is then reacted with phosgene in an inert organic solvent. google.com The continuous removal of HCl from the reaction zone is crucial for achieving high yields. google.com

Typical Reaction Conditions for Aryl Chloroformate Synthesis using Phosgene:

ParameterCondition
Reactants Phenol (or alkali phenoxide), Phosgene
Catalyst Organic Phosphorus Compounds, Tertiary Amines (e.g., N,N-dimethylaniline), N,N-dialkylated acid amides
Temperature 60°C - 180°C
Pressure Atmospheric
Key Feature Continuous removal of HCl byproduct

Variants Utilizing Triphosgene (B27547) as a Safer Phosgene Equivalent

Due to the extreme toxicity of phosgene gas, solid and safer-to-handle phosgene equivalents have been developed. Triphosgene, or bis(trichloromethyl) carbonate (BTC), is a stable crystalline solid that serves as a convenient substitute for phosgene. nih.govresearchgate.net In the presence of a nucleophilic catalyst, such as a tertiary amine, one mole of triphosgene decomposes to generate three moles of phosgene in situ. This allows for the chloroformylation of alcohols and phenols under milder and more controlled conditions. google.comnih.gov The reaction of 3-chloro-5-cyanophenol with triphosgene is typically carried out in an inert organic solvent, such as toluene (B28343) or benzene (B151609), often in the presence of a base like pyridine (B92270) or sodium carbonate to neutralize the generated HCl. google.comnih.gov This method avoids the handling of gaseous phosgene, making it more suitable for laboratory-scale synthesis. google.com

Comparison of Phosgene and Triphosgene in Chloroformate Synthesis:

FeaturePhosgeneTriphosgene
Physical State GasCrystalline Solid
Handling Requires specialized equipment due to high toxicity and volatilityEasier and safer to handle and store
Reaction Conditions Often requires elevated temperaturesCan often be performed at room temperature or 0°C
Application Scale IndustrialLaboratory and Industrial

Phosgene-Free Alternative Syntheses

Growing safety and environmental concerns have spurred the development of phosgene-free methods for the synthesis of carbonates and their precursors.

Photo-on-Demand In Situ Chloroformate Generation Strategies

An innovative and safer approach to chloroformate synthesis involves the in situ generation of phosgene from a less hazardous precursor, chloroform (B151607), through a photochemical process. chemistryviews.org This "photo-on-demand" method utilizes the irradiation of a chloroform solution containing an alcohol with ultraviolet light, typically from a low-pressure mercury lamp, while bubbling oxygen through the mixture. kobe-u.ac.jp This process generates phosgene directly in the reaction medium, which then reacts with the alcohol (in this case, 3-chloro-5-cyanophenol) to form the corresponding chloroformate. chemistryviews.orgkobe-u.ac.jp This strategy significantly enhances safety by avoiding the storage and transportation of phosgene, as it is produced and consumed in the same reaction vessel. chemistryviews.org Continuous-flow systems have also been developed for this photochemical oxidation of chloroform to phosgene, allowing for a controlled and efficient synthesis of chloroformates. chemistryviews.org

Exploration of Other Non-Phosgene Precursors for Chloroformate Formation

Research into phosgene-free routes has identified other precursors for the formation of the carbonate linkage, which is central to the structure of chloroformates. While not direct syntheses of chloroformates, these methods provide pathways to related compounds, bypassing the need for phosgene.

One significant area of research is the oxidative carbonylation of phenols . In this process, a phenol reacts directly with carbon monoxide and an oxidant (typically oxygen) in the presence of a catalyst system, often based on palladium. researchgate.netupenn.edu This reaction directly produces diphenyl carbonates from phenols. researchgate.netupenn.edu While this method yields a carbonate rather than a chloroformate, it represents a key phosgene-free technology for creating the C-O-C(O)-O- linkage.

Another important phosgene-free strategy involves the use of dimethyl carbonate (DMC) as a carbonylating agent. iupac.org The transesterification of phenols with DMC, typically in the presence of a catalyst, can yield methyl phenyl carbonates and subsequently diphenyl carbonates. iupac.orgresearchgate.netmdpi.com This approach is considered a greener alternative to phosgene-based processes for polycarbonate production. researchgate.netmdpi.com These methods highlight the ongoing efforts to replace hazardous reagents in industrial chemical synthesis.

Precursor Synthesis: 3-Chloro-5-cyanophenol

The availability of the starting material, 3-chloro-5-cyanophenol (also known as 3-chloro-5-hydroxybenzonitrile), is essential for the synthesis of the target chloroformate. innospk.com One common synthetic route involves the chlorination of 5-hydroxybenzonitrile. innospk.com Another detailed laboratory-scale synthesis starts from 3-chloro-5-methoxybenzonitrile (B1358151). The methoxy (B1213986) group is cleaved to yield the desired phenol. This demethylation can be achieved by heating with lithium iodide in a high-boiling solvent like 2,4,6-collidine. nih.gov

Example Synthesis of 3-Chloro-5-cyanophenol:

StepProcedure
1. Reaction Setup A flask is charged with 3-chloro-5-methoxybenzonitrile and 2,4,6-collidine.
2. Demethylation The mixture is heated to 170°C, and lithium iodide is added. The reaction is maintained at this temperature for several hours.
3. Quenching After cooling, the reaction is quenched with aqueous HCl.
4. Extraction The product is extracted into an organic solvent such as ethyl acetate.
5. Purification The crude product is purified by silica (B1680970) gel chromatography to afford 3-chloro-5-cyanophenol.

Strategies for Introducing the Cyano Group onto a Halogenated Aromatic Ring

The introduction of a cyano group onto an aromatic ring, particularly one already containing halogen substituents, is a fundamental transformation in organic synthesis. Aromatic nitriles are valuable intermediates for producing pharmaceuticals, agrochemicals, and other fine chemicals. rsc.org Several methods have been developed, ranging from classical named reactions to modern transition-metal-catalyzed processes. organic-chemistry.org

One of the most traditional methods is the Sandmeyer reaction . This process involves the diazotization of a primary aromatic amine (e.g., a chloroaniline derivative) with a nitrite (B80452) source in a strong acid, followed by treatment of the resulting diazonium salt with a copper(I) cyanide salt (CuCN) to introduce the cyano group. This method is particularly useful for achieving specific regiochemistry when the corresponding aniline (B41778) is readily available.

Another classical approach is the Rosenmund-von Braun reaction , which typically involves the displacement of an aryl halide (usually a bromide or iodide) with a stoichiometric amount of copper(I) cyanide at high temperatures. nih.gov While effective, this reaction often requires harsh conditions.

Modern synthetic chemistry has largely shifted towards palladium-catalyzed cyanation reactions due to their milder reaction conditions, broader substrate scope, and improved functional group tolerance. rsc.orgnih.gov These cross-coupling reactions can utilize various aryl halides, including the less reactive but more economical aryl chlorides. mit.edu A range of cyanide sources can be employed, each with specific advantages regarding toxicity, solubility, and reactivity. Common sources include potassium cyanide (KCN), sodium cyanide (NaCN), zinc cyanide (Zn(CN)₂), and potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]). organic-chemistry.orgnih.gov The latter is considered a less toxic and safer alternative. mit.edu The choice of palladium catalyst, ligand, solvent, and base is critical for achieving high yields and preventing catalyst deactivation. nih.gov

Table 1: Overview of Common Cyanation Methods for Halogenated Aromatic Rings
MethodTypical SubstrateCyanide SourceKey Reagents/CatalystGeneral Conditions
Sandmeyer ReactionAryl Diazonium Salt (from Aryl Amine)Copper(I) Cyanide (CuCN)NaNO₂, H⁺Aqueous, low temperature
Rosenmund-von Braun ReactionAryl Bromide/IodideCopper(I) Cyanide (CuCN)None (stoichiometric CuCN)High temperature (e.g., >150°C)
Palladium-Catalyzed CyanationAryl Chloride/Bromide/IodideKCN, NaCN, Zn(CN)₂, K₄[Fe(CN)₆]Pd Catalyst (e.g., Pd(OAc)₂), LigandMild to moderate temperature

Regioselective Chlorination and Cyanation Approaches in Aromatic Synthesis

Achieving the specific 1-chloro-3-cyano-5-hydroxy (or precursor) substitution pattern on the benzene ring requires careful control of regioselectivity. The directing effects of the substituents play a crucial role in determining the position of incoming electrophiles or the site of nucleophilic substitution.

One effective strategy involves starting with a substrate that directs incoming groups to the desired positions. For instance, the cyano group in benzonitrile (B105546) is a meta-director. A patent describes a method for synthesizing 3,5-dichlorobenzoic acid that proceeds through a 3,5-dichlorobenzonitrile (B1202942) intermediate. google.comgoogle.com This is achieved by the direct chlorination of benzonitrile using reagents like sodium hypochlorite (B82951) or a mixture of hydrogen peroxide and hydrochloric acid. google.comgoogle.com The initial chlorination occurs at the 3-position, and the second chlorination is also directed to the other meta-position (the 5-position), resulting in the desired 3,5-disubstituted pattern.

Alternatively, a highly regioselective approach is to begin with an aniline derivative that already possesses the desired substitution pattern for the non-cyano groups. For example, using 3,5-dichloroaniline (B42879) as a starting material, the amino group can be converted into a diazonium salt and subsequently replaced by a cyano group via the Sandmeyer reaction. This method precisely locks in the 3,5-substitution pattern, as the position of the incoming cyano group is predetermined by the location of the initial amino group.

Palladium-catalyzed cyanation can also be employed for regioselective synthesis. Starting with a precursor like 3,5-dichloro-1-bromobenzene, the more reactive C-Br bond can be selectively targeted for cyanation over the C-Cl bonds, leading to the formation of 3,5-dichlorobenzonitrile. chemicalbook.comchemicalbook.com This selectivity is based on the differential reactivity of aryl halides in oxidative addition to the palladium catalyst (reactivity order: I > Br > Cl).

Optimization of Reaction Conditions and Yields in this compound Synthesis

While specific optimization studies for the complete synthesis of this compound are not extensively detailed in the public literature, the optimization of key steps can be inferred from the synthesis of its direct precursor, 3-chloro-5-cyanophenol, and from general procedures for chloroformate synthesis.

A critical step is the synthesis of 3-chloro-5-cyanophenol. One documented procedure involves the demethylation of 3-chloro-5-methoxybenzonitrile. chemicalbook.com The optimization of this reaction focuses on reagent choice, temperature, and reaction time to maximize yield and purity.

Table 2: Optimized Synthesis of 3-Chloro-5-cyanophenol chemicalbook.com
ParameterCondition
Starting Material3-chloro-5-methoxybenzonitrile
ReagentLithium iodide (LiI)
Solvent2,4,6-Collidine
Temperature170°C
Reaction Time4 hours
Reported Yield94%

This specific example highlights that high temperatures and a suitable high-boiling solvent are necessary to drive the demethylation to completion, achieving an excellent yield. chemicalbook.com

Further optimization can be seen in earlier steps of a potential synthetic route. For instance, in the synthesis of the intermediate 3,5-dichlorobenzonitrile from benzonitrile, reaction parameters such as pH, temperature, and solvent are crucial for high conversion and selectivity. google.comgoogle.com

Table 3: Example of Optimized Conditions for Chlorination of Benzonitrile google.comgoogle.com
Chlorinating AgentSolvent SystempH ControlTemperature RangeOutcome
Sodium HypochloriteTrichloromethane/Ethanol0.0 - 1.0 (with HCl)55 - 70°CHigh conversion to 3,5-dichlorobenzonitrile
Sodium HypochloriteToluene1.0 - 3.0 (with H₂SO₄)53 - 65°CHigh conversion to 3,5-dichlorobenzonitrile
H₂O₂ / HClEther1.0 - 4.0 (with H₂SO₄)60 - 65°CHigh conversion to 3,5-dichlorobenzonitrile

The final step, the conversion of 3-chloro-5-cyanophenol to this compound, involves reaction with phosgene or a phosgene equivalent like diphosgene or triphosgene. The optimization of this type of reaction generally focuses on controlling temperature and pressure to ensure complete reaction while minimizing side reactions and decomposition of the product. A patented procedure for general chloroformate synthesis indicates that conducting the reaction at reduced pressure and low temperatures can be highly effective. google.com

Key optimization parameters for the phosgenation step include:

Temperature: Typically maintained between -10°C and +20°C to control the exothermic reaction and prevent byproduct formation. google.com

Pressure: Conducting the reaction under reduced pressure (e.g., 35-75 kPa) helps to remove the HCl byproduct, driving the reaction to completion. google.com

Reagent Addition: Slow, controlled addition of the phosgenating agent to the phenol is crucial for managing the reaction rate and temperature.

Solvent: An inert solvent, such as chlorinated hydrocarbons or aromatic hydrocarbons, is often used. google.com

Chemical Reactivity and Reaction Mechanisms of 3 Chloro 5 Cyanophenyl Chloroformate

Nucleophilic Acyl Substitution Reactions

The primary mode of reactivity for 3-chloro-5-cyanophenyl chloroformate is nucleophilic acyl substitution. This two-step mechanism involves the initial addition of a nucleophile to the carbonyl carbon, forming a tetrahedral intermediate, followed by the elimination of the chloride ion to yield the substituted product. The general mechanism is depicted below:

General Mechanism of Nucleophilic Acyl Substitution

Formation of Carbonates (R-O-CO-O-R')

This compound readily reacts with alcohols in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine, to form unsymmetrical carbonates. The base serves to deprotonate the alcohol, increasing its nucleophilicity, and to neutralize the hydrogen chloride byproduct. The reaction proceeds via the standard nucleophilic acyl substitution pathway.

The general reaction is as follows:

The utility of chloroformates in synthesizing a wide array of carbonates is well-documented. d-nb.infoscience.gov The reaction conditions are typically mild, and the choice of solvent can be tailored to the specific alcohol being used.

Synthesis of Carbamates (R-NH-CO-O-R')

The reaction of this compound with primary or secondary amines provides a straightforward route to the synthesis of carbamates. google.comarkat-usa.orggoogleapis.com This reaction is generally rapid and high-yielding. As with carbonate formation, a base is typically employed to scavenge the HCl produced.

The general reaction is:

This method is a common strategy for the introduction of a carbamate (B1207046) protecting group onto an amine or for the synthesis of biologically active molecules containing the carbamate functional group. researchgate.net

Reactions with Hydroxylamines for N,O-Bisprotected Hydroxylamines

Hydroxylamines, possessing two nucleophilic centers (nitrogen and oxygen), can react with this compound. The site of acylation can be controlled by the reaction conditions. In some instances, unexpected cyclization or rearrangement products can be observed, highlighting the complex reactivity of hydroxylamine (B1172632) derivatives. For example, the reaction of hydroxylamine hydrochloride with structurally related formylcoumarins under basic conditions has been shown to yield a mixture of products, including isoxazole (B147169) derivatives, arising from intramolecular cyclization following the initial nucleophilic attack. While a direct analog for this compound is not extensively reported, similar complexities could be anticipated. The formation of N,O-bisprotected hydroxylamines would involve the reaction of both the nitrogen and oxygen atoms with the chloroformate, likely requiring a stepwise approach with different protecting groups.

Reactivity with Other Nucleophiles (e.g., thiols, halides)

Thiols: Thiols (R-SH) are potent nucleophiles and are expected to react readily with this compound to form thiocarbonates (R-S-CO-O-R'). This reaction is analogous to the formation of carbonates from alcohols. The enhanced nucleophilicity of sulfur compared to oxygen suggests that this reaction would proceed efficiently, likely under similar conditions (i.e., in the presence of a base).

Halides: The reaction of chloroformates with halide ions as nucleophiles is less common. However, under certain conditions, halide exchange could potentially occur. For instance, reaction with a source of iodide, such as sodium iodide, might lead to the formation of an iodoformate, although this intermediate would likely be unstable. Nucleophilic substitution of the chloro group on the aromatic ring by other halides, such as fluoride, typically requires harsh conditions and is not a characteristic reaction of the chloroformate functionality itself.

Solvolysis Studies and Mechanistic Insights

Solvolysis, the reaction of a substrate with the solvent, provides valuable information about reaction mechanisms. For chloroformates, solvolysis in hydroxylic solvents (e.g., water, alcohols, or aqueous-organic mixtures) leads to the formation of the corresponding acid, ester, or a mixture thereof, with the release of HCl.

Investigation of Solvent Effects on Reaction Kinetics and Pathways

The kinetics of the solvolysis of aryl chloroformates are highly dependent on the properties of the solvent, namely its nucleophilicity and ionizing power. The extended Grunwald-Winstein equation is a powerful tool for elucidating these relationships:

log(k/k₀) = lNT + mYCl

where:

k is the rate constant in a given solvent.

k₀ is the rate constant in the reference solvent (80% ethanol/20% water).

l is the sensitivity of the solvolysis to the solvent nucleophilicity (NT).

m is the sensitivity of the solvolysis to the solvent ionizing power (YCl).

For phenyl chloroformate and its substituted derivatives, such as p-nitrophenyl chloroformate, solvolysis studies have shown l values around 1.6-1.7 and m values around 0.5-0.6. This suggests a bimolecular mechanism where the addition step of an addition-elimination pathway is rate-determining. The high l value indicates a significant degree of nucleophilic participation from the solvent in the transition state.

For this compound, the strong electron-withdrawing nature of the chloro and cyano substituents would be expected to make the carbonyl carbon even more electrophilic than that of p-nitrophenyl chloroformate. This would likely lead to an increased rate of solvolysis. The Grunwald-Winstein parameters (l and m) would be expected to be of a similar magnitude to those of other aryl chloroformates, consistent with a bimolecular addition-elimination mechanism.

The table below summarizes the expected trends in reactivity and mechanistic pathways for this compound based on analogous systems.

Reaction TypeNucleophileExpected ProductKey Reaction ConditionsMechanistic Pathway
Carbonate FormationAlcohol (R'OH)R'O(C=O)O-Ar-CNNon-nucleophilic base (e.g., pyridine)Nucleophilic Acyl Substitution
Carbamate SynthesisAmine (R₂NH)R₂N(C=O)O-Ar-CNBase (e.g., triethylamine)Nucleophilic Acyl Substitution
Reaction with HydroxylamineNH₂OHComplex mixture, potential for cyclizationBaseNucleophilic Acyl Substitution/Intramolecular reactions
Thiocarbonate FormationThiol (R'SH)R'S(C=O)O-Ar-CNBaseNucleophilic Acyl Substitution
SolvolysisHydroxylic Solvent (e.g., H₂O, ROH)HO(C=O)O-Ar-CN or RO(C=O)O-Ar-CNSolvent dependentBimolecular Addition-Elimination
Grunwald-Winstein Analysis for Aryl Chloroformate Solvolysis (Comparative Data)
Compoundl (Sensitivity to Nucleophilicity)m (Sensitivity to Ionizing Power)Proposed MechanismReference
Phenyl Chloroformate~1.60~0.57Addition-Elimination
p-Nitrophenyl Chloroformate~1.68~0.46Addition-Elimination
This compound (Expected)Similar to analogs (~1.6-1.7)Similar to analogs (~0.5-0.6)Addition-EliminationInferred

Role of the Aryloxycarbonyl Group in Resonance Stabilization and Reaction Rate

The aryloxycarbonyl group is central to the reactivity of this compound. Resonance stability, which refers to the stabilization gained by the delocalization of electrons within a molecule, plays a critical role. mrkhemistry.com In this compound, the lone pair of electrons on the oxygen atom of the aryloxy group can be delocalized into the carbonyl group. This electron delocalization spreads the electron density over multiple atoms, which stabilizes the molecule. mrkhemistry.com

This resonance has a direct impact on the reaction rate. By delocalizing electron density towards the carbonyl group, the aryloxy group helps to stabilize the transition state during nucleophilic acyl substitution reactions. The delocalization of electrons can influence the electrophilicity of the carbonyl carbon. The stability of the resulting intermediate in a reaction is a key factor; resonance-stabilized intermediates can lead to the formation of different products than might be expected. youtube.com In the context of solvolysis, the mechanism for phenyl chloroformate is generally considered to be a stepwise addition-elimination process, where the addition of the nucleophile is the rate-determining step. nih.govresearchgate.net The resonance within the aryloxycarbonyl moiety influences the energy of the tetrahedral intermediate formed during this process.

Transition Metal-Catalyzed Transformations

Transition metal catalysis opens up a wide array of synthetic possibilities for chloroformates, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds under mild conditions.

Exploration of Cross-Coupling Reactions (e.g., Grignard, Hiyama)

Aryl chloroformates have been successfully employed as electrophiles in palladium-catalyzed cross-coupling reactions. One of the most prominent examples is the Suzuki-type reaction, where an arylboronic acid couples with the chloroformate. thieme-connect.comresearchgate.net This process provides a convenient method for preparing arylcarboxylic esters. thieme-connect.comresearchgate.net The reaction is typically catalyzed by a palladium complex, such as Pd(PPh₃)₄, often with the addition of a copper(I) co-catalyst like Cu₂O. thieme-connect.com

Reaction Type Reactants Catalyst/Reagents Product
Suzuki-Type CouplingArylboronic Acid, Ethyl ChloroformatePd(PPh₃)₄, Cu₂O, K₃PO₄·3H₂OArylcarboxylic Ester
Stille CouplingOrganotin Reagents, ChloroformatesPalladium CatalystEsters or Amides

While Grignard and Hiyama couplings are fundamental cross-coupling reactions, the Suzuki and Stille reactions are more commonly documented for transformations involving chloroformates. Given its structure, this compound could foreseeably participate in such palladium-catalyzed couplings, reacting with various organometallic reagents to form ketones or esters, providing a pathway to more complex molecular architectures.

Direct Carbon-Carbon Bond Formation Methodologies

Beyond traditional cross-coupling, recent advancements have enabled the use of chloroformates in direct C-C bond formation reactions. A notable methodology involves a dual nickel and photoredox catalysis system to achieve cross-coupling between unactivated C(sp³)-H bonds and chloroformates. nih.gov This reaction allows for the direct synthesis of esters from simple alkanes, which are typically inert. nih.gov

The proposed mechanism involves a chlorine radical, generated from the catalytic cycle, abstracting a hydrogen atom from an alkane. The resulting alkyl radical then couples with the nickel center, followed by reductive elimination to form the ester product. nih.gov This method is significant as it transforms feedstock chemicals into more valuable carbonyl derivatives under mild conditions. nih.gov this compound, as an electron-deficient coupling partner, would be a suitable substrate for this type of transformation, enabling the direct attachment of its substituted aryl ester moiety to aliphatic hydrocarbons.

Thermal Decomposition Pathways and Stability in Diverse Environments

The stability of chloroformates is significantly influenced by the nature of the organic substituent. Generally, aryl chloroformates are more thermally stable than alkyl chloroformates. nih.govepa.gov The order of decreasing stability is: aryl > primary alkyl > secondary alkyl > tertiary alkyl. nih.govepa.gov

Ring Cleavage Reactions and Analogous Transformations (drawing from chloroformate-mediated indole (B1671886) alkaloid cleavage)

Chloroformates are powerful reagents for mediating the ring cleavage of complex heterocyclic systems, most notably indole alkaloids. rsc.orgrsc.org This strategy has been used to generate novel molecular scaffolds with unique biological activities. rsc.orgrsc.orgdntb.gov.ua The reaction is particularly effective for cleaving C-N bonds in polycyclic structures containing a tertiary amine. researchgate.net

The general mechanism for this transformation involves several key steps:

The tertiary amine within the alkaloid structure acts as a nucleophile, attacking the electrophilic carbonyl carbon of the chloroformate.

This initial attack forms a highly reactive N-acyl ammonium (B1175870) intermediate.

An adjacent structural feature, such as an indole ring, promotes the cleavage of a C-N bond, leading to the formation of a resonance-stabilized carbocation.

This carbocation is then trapped by a nucleophile present in the reaction mixture, such as an alcohol or thiol, to yield the final ring-opened product. rsc.org

This methodology has been applied to various indole alkaloids, including yohimbine (B192690) and reserpine, using a range of chloroformates and nucleophiles to create libraries of new, stereochemically complex molecules. rsc.orgrsc.org Given its nature as an electrophilic aryl chloroformate, this compound would be a highly suitable reagent for analogous ring-cleavage transformations. The electron-withdrawing substituents on the phenyl ring would enhance the electrophilicity of its carbonyl carbon, potentially facilitating the initial attack by the tertiary amine and promoting the ring-opening cascade.

Reactivity of the Cyano Group under Various Conditions (e.g., hydrolysis, reduction, nucleophilic attack)

The cyano (-C≡N) group of this compound is a versatile functional group that can undergo a variety of transformations. The carbon atom of the nitrile is electrophilic, making it susceptible to attack by nucleophiles. libretexts.org The reactivity of the cyano group is influenced by the electronic effects of the other substituents on the aromatic ring—the chloro and chloroformate groups—which are both electron-withdrawing.

Hydrolysis:

Under aqueous acidic or basic conditions, the nitrile group can be hydrolyzed. This reaction typically proceeds in two stages: initial conversion to an amide intermediate, followed by further hydrolysis to a carboxylic acid. chemistrysteps.com

Acid-Catalyzed Hydrolysis: In the presence of a strong acid (e.g., H₂SO₄) and heat, the nitrogen atom of the nitrile is protonated, which activates the carbon atom toward nucleophilic attack by water. The resulting imidic acid intermediate tautomerizes to an amide. Subsequent hydrolysis of the amide yields the corresponding carboxylic acid. chemistrysteps.com

Base-Catalyzed Hydrolysis: With a strong base (e.g., NaOH), the hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile. Protonation of the resulting intermediate forms the imidic acid, which then tautomerizes to the amide. Saponification of the amide under the basic conditions gives a carboxylate salt, which upon acidic workup yields the final carboxylic acid. chemistrysteps.com

It is important to note that the chloroformate group is also highly susceptible to hydrolysis and would likely be converted to a hydroxyl group under these conditions.

Reduction:

The cyano group can be reduced to a primary amine using various reducing agents. The choice of reagent determines the reaction outcome. google.com

Complete Reduction to Amine: Powerful hydride reagents, most notably lithium aluminum hydride (LiAlH₄), are commonly used to reduce nitriles to primary amines. libretexts.org The reaction involves the nucleophilic addition of hydride ions to the carbon of the nitrile group. libretexts.org Catalytic hydrogenation (e.g., using H₂ over a metal catalyst like Raney nickel or palladium) is another widely employed method for this transformation. google.com

Partial Reduction to Aldehyde: A less reactive hydride reagent, such as diisobutylaluminum hydride (DIBAL-H), can be used to achieve the partial reduction of a nitrile to an aldehyde. The reaction is typically run at low temperatures to prevent over-reduction. The mechanism involves the formation of an imine-aluminum complex, which is then hydrolyzed during aqueous workup to release the aldehyde.

Interactive Data Table: Reduction Reactions of the Cyano Group

Reaction Type Reagent Typical Conditions Product from this compound
Reduction to AmineLithium Aluminum Hydride (LiAlH₄)1. THF, 0°C to reflux2. H₂O workup3-Chloro-5-(aminomethyl)phenol
Reduction to AmineCatalytic Hydrogenation (H₂/Raney Ni)High pressure H₂, alcohol solvent, heat3-Chloro-5-(aminomethyl)phenol
Reduction to AldehydeDiisobutylaluminum Hydride (DIBAL-H)Toluene (B28343) or Hexane, -78°C to 0°C3-Chloro-5-formylphenol
Product assumes concurrent hydrolysis/reduction of the chloroformate group.

Nucleophilic Attack by Organometallics:

Organometallic reagents, such as Grignard reagents (R-MgBr) and organolithium reagents (R-Li), can act as carbon nucleophiles, attacking the electrophilic carbon of the nitrile. This reaction is a valuable method for forming ketones. The initial addition of the organometallic reagent to the nitrile forms an imine anion, which is stabilized as a magnesium or lithium salt. libretexts.org This intermediate is stable until an aqueous workup is performed, during which it is hydrolyzed to a ketone. libretexts.orglibretexts.org

Reactivity of the Chloro Substituent (e.g., nucleophilic aromatic substitution, palladium-catalyzed coupling)

The chloro substituent on the aromatic ring of this compound is generally unreactive under standard nucleophilic substitution conditions. However, its reactivity is significantly enhanced by the presence of the strongly electron-withdrawing cyano and chloroformate groups at the meta positions. These groups activate the ring toward certain types of reactions.

Nucleophilic Aromatic Substitution (SNAr):

For nucleophilic aromatic substitution to occur readily via the addition-elimination mechanism, strong electron-withdrawing groups are typically required to be in the ortho and/or para positions relative to the leaving group. libretexts.org In this compound, these activating groups are in the meta position. While this placement is less effective at stabilizing the negative charge of the intermediate Meisenheimer complex via resonance, the powerful inductive effect of these groups still increases the electrophilicity of the ring carbons, potentially allowing SNAr reactions to proceed under forcing conditions (high temperature and/or pressure) with strong nucleophiles. nih.gov

The generally accepted mechanism involves two steps:

Addition: The nucleophile attacks the carbon atom bearing the chloro substituent, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org

Elimination: The leaving group (chloride ion) is expelled, restoring the aromaticity of the ring. libretexts.org

Palladium-Catalyzed Coupling Reactions:

Aryl chlorides are common substrates for a wide range of palladium-catalyzed cross-coupling reactions, which are fundamental in modern organic synthesis for forming carbon-carbon and carbon-heteroatom bonds. These reactions typically tolerate a broad array of functional groups.

Suzuki Coupling: This reaction involves the coupling of the aryl chloride with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. It is a versatile method for forming new carbon-carbon bonds.

Buchwald-Hartwig Amination: This is a method for forming carbon-nitrogen bonds by coupling the aryl chloride with an amine in the presence of a palladium catalyst, a suitable ligand (often a phosphine), and a base.

Heck Reaction: This reaction couples the aryl chloride with an alkene to form a substituted alkene, providing another route to C-C bond formation.

Cyanation: The chloro group can be substituted with a cyano group using a cyanide source (e.g., zinc cyanide or potassium ferrocyanide) and a palladium or nickel catalyst. organic-chemistry.org This would convert the starting material into a dicyanated phenyl chloroformate derivative.

Interactive Data Table: Potential Cross-Coupling Reactions of the Chloro Group

Reaction Name Coupling Partner Typical Catalyst/Ligand Typical Base Resulting Bond
Suzuki CouplingAryl/Alkyl Boronic AcidPd(PPh₃)₄ or Pd(OAc)₂/SPhosK₂CO₃, Cs₂CO₃C-C (Aryl-Aryl)
Buchwald-HartwigAmine (R₂NH)Pd₂(dba)₃/BINAP or XPhosNaOt-Bu, K₃PO₄C-N (Aryl-Amine)
Heck ReactionAlkenePd(OAc)₂/P(o-tol)₃Et₃N, K₂CO₃C-C (Aryl-Alkene)
Sonogashira CouplingTerminal AlkynePdCl₂(PPh₃)₂/CuIEt₃N, PiperidineC-C (Aryl-Alkyne)
CyanationZn(CN)₂Pd(PPh₃)₄ or NiCl₂/dppf-C-CN (Aryl-Nitrile)

Derivatization Strategies for Advanced Research and Analysis

Preparation of Chemically Modified Derivatives for Chromatographic and Spectroscopic Analysis

Chloroformates are widely used as derivatization agents in the field of chromatography to convert polar compounds into less polar and more volatile derivatives. wikipedia.org This transformation is crucial for analyses using gas chromatography-mass spectrometry (GC-MS), as it enables the analysis of a broad array of metabolites that would otherwise be unsuitable for this technique. wikipedia.org The derivatization process involving 3-Chloro-5-cyanophenyl chloroformate follows this general principle, reacting with polar functional groups such as hydroxyls, amines, and carboxylic acids.

The reaction converts analytes with high polarity into more volatile and thermally stable derivatives, a prerequisite for successful GC analysis. libretexts.org For instance, polar compounds like amino acids, phenols, and carboxylic acids can be transformed, allowing for their separation and detection. wikipedia.org Derivatization with reagents like this compound not only improves volatility but can also enhance the response of specific detectors, such as the electron capture detector (ECD), particularly when halogenated derivatives are formed. libretexts.org The procedure is often rapid, can be performed in aqueous media, and is an integral part of sample preparation with minimal time and cost.

The general scheme for these derivatizations involves the reaction of the chloroformate with a nucleophilic group (-OH, -NH2, -COOH) on the analyte molecule, leading to the formation of a stable carbonate, carbamate (B1207046), or mixed anhydride derivative, respectively. This process effectively masks the polar functional groups responsible for low volatility and poor chromatographic performance.

Table 1: Derivatization of Analyte Classes with this compound for Analysis This table is interactive. Click on the headers to sort.

Analyte Functional Group Analyte Class Example Derivative Formed Analytical Benefit
Hydroxyl (-OH) Phenols, Alcohols Phenyl Carbonate Increased volatility, suitability for GC-MS
Amino (-NH₂) Amines, Amino Acids Phenyl Carbamate Enhanced thermal stability, reduced polarity
Carboxyl (-COOH) Carboxylic Acids Mixed Anhydride Improved chromatographic peak shape

Functional Group Interconversions Involving the Chloroformate Moiety

The chloroformate group of this compound is a highly reactive acyl chloride equivalent and serves as an excellent electrophile for various functional group interconversions. wikipedia.org Its reactivity is similar to that of other acyl chlorides and allows for the efficient synthesis of several important classes of organic compounds. wikipedia.org These reactions typically proceed via a nucleophilic acyl substitution mechanism.

The primary transformations involving the chloroformate moiety are:

Reaction with amines: Primary and secondary amines react readily with this compound to form stable carbamate esters. wikipedia.orgwikipedia.org This reaction is fundamental in peptide synthesis for creating protecting groups and is also used to synthesize various biologically active molecules. wikipedia.org The reaction is typically conducted in the presence of a base to neutralize the hydrochloric acid byproduct. wikipedia.org

Reaction with alcohols: Alcohols and phenols react with the chloroformate to yield carbonate esters. wikipedia.org This transformation is useful for protecting hydroxyl groups or for synthesizing symmetrical or unsymmetrical carbonates. organic-chemistry.org

Reaction with carboxylic acids: Carboxylic acids react to form mixed anhydrides. wikipedia.org These mixed anhydrides are activated intermediates that can be used in subsequent reactions, such as acylation of amines to form amides, a common strategy in peptide synthesis. niscpr.res.in

Table 2: Key Functional Group Interconversions of this compound This table is interactive. Click on the headers to sort.

Nucleophile Reactant Functional Group Resulting Derivative General Equation
Amine (R'NH₂) Amino Group Carbamate ArOC(O)Cl + R'NH₂ → ArOC(O)NHR' + HCl
Alcohol (R'OH) Hydroxyl Group Carbonate Ester ArOC(O)Cl + R'OH → ArOC(O)OR' + HCl
Carboxylic Acid (R'COOH) Carboxyl Group Mixed Anhydride ArOC(O)Cl + R'COOH → ArOC(O)OC(O)R' + HCl

(Ar represents the 3-Chloro-5-cyanophenyl group)

Derivatization Modalities Influenced by the Chloro and Cyano Groups on the Aromatic Ring

The presence of both a chloro and a cyano group on the phenyl ring significantly influences the reactivity of the chloroformate moiety. Both substituents are electron-withdrawing groups. minia.edu.eglibretexts.orgquora.com They pull electron density away from the aromatic ring through a combination of inductive and resonance effects.

Inductive Effect (-I): The chlorine atom is highly electronegative and withdraws electron density from the ring through the sigma bond. libretexts.orgmsu.edu Similarly, the cyano group exerts a strong electron-withdrawing inductive effect due to the electronegativity of the nitrogen atom and the partial positive charge on the carbon atom. quora.com

Resonance Effect (-M/-R): The cyano group also withdraws electrons from the aromatic ring via resonance, delocalizing the pi-electrons of the ring onto the nitrogen atom. libretexts.org This effect further deactivates the ring towards electrophilic attack but, more importantly in this context, enhances the electrophilicity of the attached chloroformate group.

The cumulative effect of these electron-withdrawing substituents is a significant increase in the partial positive charge on the carbonyl carbon of the chloroformate group. This enhanced electrophilicity makes this compound a more reactive acylating agent compared to unsubstituted phenyl chloroformate. rsc.orgmdpi.com The rate of nucleophilic attack is accelerated because the transition state is stabilized by the electron-withdrawing nature of the substituted phenyl ring. rsc.org This heightened reactivity can be advantageous, allowing for derivatization reactions to proceed under milder conditions or with less reactive nucleophiles.

Table 3: Influence of Substituents on the Reactivity of the Chloroformate Group This table is interactive. Click on the headers to sort.

Substituent Position Electronic Effect Impact on Carbonyl Carbon Overall Effect on Reactivity
Chloro (-Cl) 3 (meta) Inductive withdrawal (-I) Increased electrophilicity Activating for nucleophilic acyl substitution

Based on a comprehensive search for scientific literature and technical data, there is currently no available information detailing the specific applications of This compound in the areas outlined in your request.

Extensive searches were conducted for "this compound" and its associated CAS Number (1881611-06-8) in combination with key terms such as "peptide synthesis," "N-protection," "O-protection," "heterocyclic compound synthesis," "functionalized polymers," "agrochemical intermediates," and "pharmaceutical intermediates."

The results of this search indicate that while the compound is listed in several chemical supplier catalogs, confirming its commercial availability, there are no scientific articles, patents, or other technical documents that describe its use in the following applications:

Utilization as a Protecting Group Reagent: No information was found on its use for the N-protection of amines in peptide synthesis or for O-protection strategies for alcohols and phenols.

Role in the Construction of Complex Molecular Architectures: There is no documentation of its use in the synthesis of novel heterocyclic compounds or as a building block for functionalized polymers and advanced materials.

Precursor for Advanced Agrochemistry and Pharmaceutical Intermediates: No literature was found that identifies this compound as a precursor or intermediate in the manufacturing of agrochemicals or pharmaceuticals.

Therefore, it is not possible to generate the requested article with thorough, informative, and scientifically accurate content, as the foundational research detailing these applications is not present in the available public domain.

Applications in Advanced Organic Synthesis and Materials Science

Development of New Synthetic Methodologies Featuring 3-Chloro-5-cyanophenyl chloroformate

The exploration of this compound in the development of new synthetic methodologies would likely focus on leveraging its distinct electronic properties. The electron-withdrawing nature of the chloro and cyano substituents would render the carbonyl carbon of the chloroformate group highly electrophilic, potentially enabling reactions under milder conditions or with less reactive nucleophiles compared to other chloroformates.

Potential Research Directions:

Activation of Carboxylic Acids: One promising area of investigation would be the use of this compound as an activating agent for carboxylic acids in the formation of amides and esters. The reaction would proceed through a mixed anhydride intermediate. The substituted phenoxy group would be an excellent leaving group, facilitating nucleophilic acyl substitution. Research in this area would involve optimizing reaction conditions and exploring the substrate scope with a variety of carboxylic acids and nucleophiles (amines and alcohols).

Derivatization Agent in Analytical Chemistry: The distinct molecular weight and fragmentation pattern of the 3-chloro-5-cyanophenyl group could be exploited in the development of new derivatization methodologies for analytical purposes, such as in gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). By reacting with polar functional groups (e.g., amines, phenols, thiols), it could enhance the volatility and ionization efficiency of analytes, allowing for their sensitive detection.

Synthesis of Novel Carbamates and Carbonates: The core reactivity of chloroformates lies in the synthesis of carbamates and carbonates. Methodologies featuring this compound could target the synthesis of novel classes of these compounds with potential applications in pharmaceuticals, agrochemicals, or materials science. The electronic features of the aromatic ring could influence the biological activity or material properties of the final products.

Illustrative Data on General Chloroformate Reactivity:

While specific data for this compound is not available, the following table illustrates the general utility of chloroformates in the synthesis of carbamates, a reaction type central to their application.

Nucleophile (Amine)Chloroformate ReagentProduct (Carbamate)Typical Reaction Conditions
Aniline (B41778)Phenyl ChloroformatePhenyl N-phenylcarbamatePyridine (B92270), CH2Cl2, 0 °C to rt
BenzylamineBenzyl (B1604629) ChloroformateBenzyl N-benzylcarbamateNaHCO3 (aq), CH2Cl2, 0 °C
DiethylamineEthyl ChloroformateEthyl N,N-diethylcarbamateTriethylamine, THF, 0 °C to rt

This table demonstrates the fundamental transformation that would be central to any new methodology developed using this compound. Research would focus on how the specific substituents on the phenyl ring influence reaction rates, yields, and the scope of applicable nucleophiles.

Computational Chemistry and Advanced Spectroscopic Investigations

Quantum Chemical Calculations

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in dissecting the intrinsic properties of 3-Chloro-5-cyanophenyl chloroformate.

The electronic structure of this compound is dominated by the presence of three strongly electronegative substituents on the phenyl ring: the chloroformate group, a chloro group, and a cyano group.

Frontier Molecular Orbitals (HOMO-LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding chemical reactivity. For this molecule, the HOMO is expected to be localized primarily on the phenyl ring and the oxygen atom of the phenoxy group, while possessing a relatively low energy due to the strong electron-withdrawing nature of the substituents. The LUMO is anticipated to be centered on the antibonding π* orbital of the carbonyl group within the chloroformate moiety. The resulting large HOMO-LUMO energy gap suggests high kinetic stability, yet the low-lying LUMO indicates a strong susceptibility to nucleophilic attack at the carbonyl carbon.

Charge Distribution: Mulliken or Natural Population Analysis (NPA) would reveal a significant partial positive charge (δ+) on the carbonyl carbon of the chloroformate group. This electrophilicity is substantially enhanced by the cumulative inductive (-I) and resonance (-R) effects of the chloro and cyano substituents on the ring, which pull electron density away from the phenoxy oxygen and, subsequently, from the chloroformate carbon. The carbon atoms attached to the chloro and cyano groups, as well as the nitrogen atom, would exhibit partial negative charges.

Molecular Electrostatic Potential (MEP): An MEP map would visually represent the charge distribution. It is predicted to show a highly positive potential (blue region) around the carbonyl carbon, identifying it as the primary site for nucleophilic attack. Negative potential (red/yellow regions) would be concentrated around the carbonyl oxygen, the nitrogen of the cyano group, and the chlorine atom, indicating their roles as centers of electron density.

ParameterPredicted Characteristic for this compound
HOMO Localization Phenyl ring, phenoxy oxygen
LUMO Localization Carbonyl carbon (C=O) of the chloroformate
HOMO-LUMO Gap Relatively large, indicating kinetic stability
Charge on Carbonyl C Highly positive (δ+), indicating high electrophilicity
MEP Positive Region Concentrated on the carbonyl carbon
MEP Negative Region Carbonyl oxygen, cyano nitrogen, chlorine atom

The primary reaction of aryl chloroformates is nucleophilic acyl substitution, such as solvolysis or aminolysis. Computational studies on analogous compounds like phenyl chloroformate and p-nitrophenyl chloroformate have established that these reactions typically proceed via a stepwise addition-elimination mechanism. rsc.orgmdpi.comresearchgate.net

For this compound, this mechanism would involve the initial attack of a nucleophile on the electrophilic carbonyl carbon to form a tetrahedral intermediate. This is followed by the expulsion of the 3-chloro-5-cyanophenoxide ion as the leaving group.

Transition State Calculations: Computational modeling can identify the geometry and energy of the transition state(s) for this process. The first transition state would correspond to the formation of the tetrahedral intermediate, which is expected to be the rate-determining step. nih.gov Calculations would likely show this transition state to be highly associative, with significant bond formation between the nucleophile and the carbonyl carbon. rsc.org

Energy Profiles: An energy profile diagram would map the potential energy changes throughout the reaction. The profile would show an initial energy barrier to reach the first transition state, a dip corresponding to the metastable tetrahedral intermediate, and a second, smaller energy barrier for the collapse of the intermediate and departure of the leaving group. The strong electron-withdrawing chloro and cyano groups stabilize the negative charge on the phenoxide leaving group, making it a better leaving group and likely lowering the energy of the second transition state.

DFT calculations can accurately predict various spectroscopic signatures, which are invaluable for structural confirmation. scielo.org.za

NMR Spectroscopy:

¹H NMR: The aromatic protons are expected in the downfield region (δ 7.5-8.0 ppm) due to the strong deshielding from the electron-withdrawing substituents. libretexts.org The proton at C4 would appear as a triplet, while the protons at C2 and C6 would be doublets.

¹³C NMR: The carbonyl carbon would exhibit a characteristic signal around 150-160 ppm. Aromatic carbons would appear between 110-150 ppm, with the carbon of the cyano group appearing around 115-120 ppm. libretexts.org

IR Spectroscopy:

A very strong absorption band between 1770-1800 cm⁻¹ corresponding to the C=O stretching of the acid chloride (chloroformate) group.

A sharp, medium-intensity band around 2230-2240 cm⁻¹ for the C≡N stretch.

Bands for aromatic C=C stretching in the 1400-1600 cm⁻¹ region.

A C-Cl stretching band in the 700-800 cm⁻¹ range.

UV-Vis Spectroscopy: The molecule is expected to show π→π* transitions characteristic of substituted benzene (B151609) rings, likely appearing below 300 nm. libretexts.orgnih.gov

Mass Spectrometry: The mass spectrum would show a molecular ion peak with a characteristic M+2 peak at about one-third the intensity, confirming the presence of one chlorine atom. Key fragmentation patterns would include the loss of the -COCl radical or a chloride radical, followed by further fragmentation of the aromatic ring.

Spectroscopic TechniquePredicted Signature
¹H NMR Aromatic protons at δ 7.5-8.0 ppm (1 triplet, 2 doublets)
¹³C NMR Carbonyl carbon at δ 150-160 ppm; Cyano carbon at δ 115-120 ppm
IR Strong C=O stretch at ~1785 cm⁻¹; Sharp C≡N stretch at ~2235 cm⁻¹
Mass Spectrometry Molecular ion with M+2 isotopic peak for Chlorine; Fragmentation loss of COCl

Molecular Dynamics Simulations to Understand Conformational Behavior and Intermolecular Interactions

While quantum calculations focus on single molecules, molecular dynamics (MD) simulations can model the behavior of this compound in a condensed phase, such as in a solvent. nih.govmdpi.com An MD simulation would involve placing the molecule in a simulation box filled with solvent molecules (e.g., chloroform (B151607), acetonitrile) and calculating the forces between all atoms over time. lut.fi

Such simulations could reveal:

Conformational Preferences: The rotational freedom around the Ar-O and O-C(O)Cl bonds. MD can determine the most stable conformations and the energy barriers between them.

Solvation Structure: How solvent molecules arrange themselves around the solute molecule. This is particularly important for understanding reaction kinetics in solution, as the solvent shell can stabilize or destabilize reactants and transition states.

Intermolecular Interactions: The nature and strength of interactions (e.g., dipole-dipole, van der Waals) between the solute and solvent, or between multiple solute molecules at higher concentrations.

Theoretical Studies on the Inductive and Resonance Effects of Chloro and Cyano Substituents on Aryl Chloroformate Reactivity

The reactivity of this compound is governed by the electronic effects of its substituents. auburn.edu

Inductive Effect (-I): Both the chloro and cyano groups are strongly electronegative and exert a powerful electron-withdrawing inductive effect. This effect is transmitted through the sigma bonds, pulling electron density from the phenyl ring towards the substituents.

Resonance Effect (R):

Chloro Group (+R): The chlorine atom has lone pairs that can be delocalized into the ring, a +R effect. However, this effect is strongest at the ortho and para positions and is significantly weaker from the meta position.

Cyano Group (-R): The cyano group is a strong resonance-withdrawing group, pulling π-electron density out of the ring. This effect is also most pronounced from the ortho and para positions.

Combined Impact on Reactivity:

Increased Electrophilicity: The dominant inductive withdrawal from both meta-substituents makes the phenyl ring highly electron-deficient. This enhances the electron-withdrawing power of the entire 3-chloro-5-cyanophenoxy group, which in turn pulls electron density from the carbonyl carbon of the chloroformate, making it a "super-electrophile" and highly susceptible to nucleophilic attack.

Improved Leaving Group: The electron-withdrawing substituents effectively stabilize the negative charge that develops on the phenoxide oxygen upon its departure. This makes the 3-chloro-5-cyanophenoxide a much better leaving group than an unsubstituted phenoxide, thereby accelerating the second step of the addition-elimination mechanism.

SubstituentPositionInductive EffectResonance EffectOverall Effect on Ring
Chloro 3 (meta)Strong Withdrawal (-I)Weak Donation (+R)Strong Deactivation
Cyano 5 (meta)Strong Withdrawal (-I)Weak Withdrawal (-R)Strong Deactivation

Correlation between Computational Data and Experimental Observations of Reactivity and Structure

For the class of aryl chloroformates, a strong correlation exists between computational predictions and experimental data. Kinetic studies on the solvolysis of various substituted phenyl chloroformates are often analyzed using the extended Grunwald-Winstein equation, which quantifies the sensitivity of the reaction rate to solvent nucleophilicity (l) and ionizing power (m). mdpi.comnih.gov

For this compound, it is predicted that:

Computational Prediction: The calculated high partial positive charge on the carbonyl carbon and the stability of the computed tetrahedral intermediate would suggest a mechanism highly sensitive to the nucleophile.

Expected Experimental Result: Kinetic studies would likely yield a large l value (sensitivity to nucleophilicity) and a moderate m value (sensitivity to ionizing power). This outcome, as seen with p-nitrophenyl chloroformate, is the hallmark of a bimolecular addition-elimination reaction pathway. mdpi.com The reaction rate would be significantly faster than that of unsubstituted phenyl chloroformate due to the electronic effects described in section 6.3.

Thus, computational models serve as a powerful predictive tool. The electronic parameters calculated in silico can be directly correlated with experimentally determined reaction rate constants and mechanistic pathways, providing a comprehensive understanding of the molecule's chemical behavior.

Future Research Directions and Emerging Applications

Development of More Sustainable and Environmentally Benign Synthetic Routes

The conventional synthesis of chloroformates relies on phosgene (B1210022), a highly toxic and hazardous chemical. merckmillipore.com A primary focus of future research will be the development of greener synthetic pathways to 3-Chloro-5-cyanophenyl chloroformate that avoid phosgene and its volatile, equally hazardous surrogates like diphosgene and triphosgene (B27547). rsc.orgiupac.org

Promising sustainable alternatives include "photo-on-demand" synthesis, where chloroform (B151607) serves as both a reagent and a solvent. organic-chemistry.orgresearchgate.net In this approach, the photo-oxidation of chloroform in the presence of 3-chloro-5-cyanophenol could generate the desired chloroformate in situ, minimizing risk and improving process safety. kobe-u.ac.jpkobe-u.ac.jpnih.gov Research in this area would focus on optimizing reaction conditions such as light intensity, oxygen flow, and temperature to maximize yield and purity.

Another environmentally conscious approach involves utilizing carbon dioxide (CO2) as a C1 building block. ionike.com Catalytic processes that can directly carbonylate 3-chloro-5-cyanophenol using CO2 would represent a significant breakthrough in sustainable chemistry, turning a greenhouse gas into a valuable chemical intermediate. rsc.org Industrial trends already point towards the production of chloroformates with a reduced carbon footprint, using inputs like green chlorine and renewable energy, a strategy that could be applied here. lanxess.com

Synthetic Route Key Reagents Environmental Advantage Potential Research Focus
Photo-on-Demand3-chloro-5-cyanophenol, Chloroform, O2Avoids handling of phosgene gas; in situ generation enhances safety. acs.orgacs.orgCatalyst development, flow reactor design, wavelength optimization.
CO2 Valorization3-chloro-5-cyanophenol, CO2, Dehydrating agentUtilizes a renewable carbon source; potential for carbon capture and utilization (CCU). ionike.comNovel catalyst systems (e.g., ionic liquids), process intensification.
Non-phosgene Carbonates3-chloro-5-cyanophenol, Dimethyl carbonate (DMC)DMC is a less toxic and greener alternative to phosgene. iupac.orgHigh-activity catalysts to overcome the lower reactivity of DMC.

Exploration in Novel Materials Science and Functional Materials Applications

The unique structure of this compound makes it an attractive monomer for the synthesis of novel functional polymers. The reactive chloroformate handle can readily participate in polymerization reactions to form polycarbonates, polyurethanes, and other polymers. The pendant chloro and cyano groups can impart specific properties to the resulting materials.

The cyanophenyl group is known to exhibit a large dipole moment and is a common component in liquid crystals. epj.org Future research could explore the synthesis of polymers incorporating the 3-chloro-5-cyanophenyl moiety to create materials with tailored refractive indices, dielectric constants, and thermal stabilities for applications in optics and electronics. These polymers could find use in advanced displays, data storage, and specialized coatings.

Furthermore, the cyanophenyl group can act as a ligand for metal ions, opening avenues for the creation of metal-organic frameworks (MOFs) or coordination polymers. acs.orgnih.gov By reacting this compound with multifunctional amines or alcohols, novel polymeric ligands could be synthesized. Subsequent coordination with metal ions could lead to porous materials with potential applications in gas storage, separation, and catalysis.

Polymer Type Potential Co-monomer(s) Key Functional Groups Anticipated Properties & Applications
PolycarbonateBisphenol A, other diolsCarbonate linkage, Cyano, ChloroHigh refractive index, thermal stability; optical lenses, films.
PolyurethaneDiisocyanates, DiolsUrethane linkage, Cyano, ChloroEnhanced chemical resistance, specific adhesion; specialty coatings, foams.
Coordination PolymerD-block metal ions (post-modification)Cyano group as ligandPorosity, catalytic activity; gas separation, heterogeneous catalysis.

Catalytic Transformations and Stereoselective Syntheses Involving this compound

While the chloroformate group is highly reactive, its transformations can be controlled and enhanced through catalysis. Future work will likely investigate Lewis base catalysis to activate the chloroformate, enabling reactions with a wider range of nucleophiles under milder conditions. acs.org This could facilitate the synthesis of complex carbonates and carbamates that are otherwise difficult to prepare.

In the realm of stereoselective synthesis, this compound can be employed as a derivatizing agent for chiral molecules. masterorganicchemistry.com For instance, its reaction with a chiral alcohol or amine results in the formation of a diastereomeric mixture of carbonates or carbamates. Catalytic methods could be developed to favor the formation of one stereoisomer over another. The electronic nature of the 3-chloro-5-cyanophenyl group could play a crucial role in influencing the stereochemical outcome of such reactions by interacting with the catalyst or substrate. This would be particularly valuable in the synthesis of enantiomerically pure pharmaceuticals and agrochemicals.

Research could focus on kinetic resolutions where the chloroformate reacts selectively with one enantiomer of a racemic alcohol or amine in the presence of a chiral catalyst, leaving the other enantiomer unreacted.

Bioorganic Chemistry Applications as Chemical Probes or Scaffolds for Structure-Activity Relationship Studies

The intrinsic properties of the cyanophenyl group make it a valuable spectroscopic marker. The nitrile (C≡N) stretching vibration has a characteristic frequency in the infrared (IR) spectrum that is sensitive to its local environment. nih.gov This makes the 3-chloro-5-cyanophenyl moiety an excellent candidate for use as an IR probe. By attaching this group to a peptide, drug, or other biomolecule via the chloroformate linker, researchers can study conformational changes and intermolecular interactions. nih.gov

Furthermore, aromatic nitriles can exhibit useful fluorescence properties. Future research will likely explore the use of this compound to label biomolecules for fluorescence-based assays. The compound could serve as a reactive handle to introduce a fluorescent tag for monitoring biological processes or for high-throughput screening.

The rigid, substituted phenyl ring also provides a well-defined scaffold for structure-activity relationship (SAR) studies. By systematically modifying other parts of a bioactive molecule while keeping the 3-chloro-5-cyanophenyl tag constant, researchers can probe how different functional groups influence biological activity. The chloroformate group provides a reliable method for conjugating this scaffold to various molecular backbones. nih.gov

Application Area Technique Information Gained Example System
Chemical ProbeFTIR SpectroscopyLocal environment, hydrogen bonding, solvent accessibility. nih.govLabeled peptides interacting with cell membranes.
Fluorescent TagFluorescence SpectroscopyBinding events, enzyme activity, cellular localization.Enzyme inhibitors tagged for activity-based protein profiling.
SAR ScaffoldBiological AssaysIdentification of key interactions for molecular recognition.Derivatization of a drug lead to explore binding pocket.

Integration into Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

The use of highly reactive and potentially hazardous reagents like chloroformates is ideally suited to flow chemistry, which offers superior control over reaction parameters and enhances safety by minimizing the volume of reactive material at any given time. vapourtec.com The synthesis of this compound itself, particularly via in-situ phosgenation from chloroform, could be seamlessly integrated into a continuous flow process. kobe-u.ac.jpacs.org

Once synthesized, the chloroformate solution can be directly channeled to a second reactor to be mixed with various nucleophiles (alcohols, amines, etc.), allowing for the rapid and safe synthesis of a library of derivatives. This approach avoids the isolation of the reactive intermediate and enables a "telescoped" reaction sequence. vapourtec.com Patents describing the continuous flow synthesis of other chloroformates highlight the industrial viability of this approach. epo.orggoogle.com

Integrating this flow setup with automated synthesis platforms would enable high-throughput experimentation. merckmillipore.comchemspeed.com An automated system could systematically vary nucleophiles, catalysts, and reaction conditions to rapidly generate hundreds of distinct compounds derived from this compound. nih.gov This would dramatically accelerate the discovery of new functional materials and bioactive molecules, allowing researchers to efficiently explore the vast chemical space accessible from this versatile building block. chemrxiv.org

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-Chloro-5-cyanophenyl chloroformate, and how can reaction conditions be optimized?

Answer:
The synthesis of chloroformate derivatives typically involves reacting the corresponding phenol with phosgene or its safer equivalents (e.g., triphosgene) in anhydrous conditions. For optimization, orthogonal experimental design is a robust approach. For example, factors such as:

  • Reaction temperature (e.g., 35–45°C),
  • Time (e.g., 2–4 hours),
  • Catalyst loading (e.g., 1–2 mol%),
  • Molar ratio of reagents (e.g., 1.1:1 thiocyanate to chloroformate),

can be systematically tested to maximize yield . A study on ethyl chloroformate synthesis achieved 96.8% yield by optimizing these parameters .

Advanced: How can researchers resolve contradictions in toxicity data for chloroformate derivatives during risk assessment?

Answer:
Discrepancies in toxicity metrics (e.g., LC50 values) often arise from variations in experimental models or exposure durations. For instance, LC50 values for benzyl chloroformate ranged from 13–18 ppm in rats due to sex-specific responses . To address contradictions:

Meta-analysis : Compare data across studies using standardized models (e.g., Sprague-Dawley rats).

Dosimetric adjustments : Apply interspecies scaling factors (e.g., time-concentration extrapolation: Cn×t=kC^n \times t = k) .

Steep concentration-response validation : Use AEGL-3 thresholds (e.g., dividing LC50 by 3 for safety margins) .

Basic: What analytical techniques are critical for characterizing this compound?

Answer:
Key techniques include:

  • NMR spectroscopy : To confirm substitution patterns on the phenyl ring (e.g., chlorine and cyano groups at positions 3 and 5) .
  • Mass spectrometry (MS) : For molecular weight verification (e.g., ESI-QTOF-MS to detect [M+H]+ ions) .
  • IR spectroscopy : To identify carbonyl (C=O, ~1800 cm⁻¹) and nitrile (C≡N, ~2200 cm⁻¹) functional groups .

Advanced: How can derivatization strategies enhance the detection of chloroformate intermediates in metabolomic studies?

Answer:
Chloroformates are used to derivatize metabolites for GC-MS analysis. For example:

Methyl chloroformate derivatization : Converts polar metabolites (e.g., amino acids) into volatile derivatives .

Reaction conditions : Optimize pH (~9–10) and reagent ratios to prevent hydrolysis.

Validation : Compare retention indices and fragmentation patterns with standards .

Basic: What safety protocols are essential when handling this compound?

Answer:

  • Storage : In airtight containers under nitrogen at –20°C to prevent moisture ingress .
  • PPE : Acid-resistant gloves, goggles, and fume hoods to avoid inhalation or skin contact .
  • Emergency measures : Immediate decontamination with sodium bicarbonate to neutralize HCl gas released upon hydrolysis .

Advanced: How does the reactivity of this compound compare to other aryl chloroformates in nucleophilic acylations?

Answer:
The electron-withdrawing cyano and chloro groups enhance electrophilicity, making it more reactive than alkyl chloroformates. Key comparisons:

Chloroformate TypeRelative ReactivityCommon Applications
BenzylModerateCarbamate synthesis
AllylHighPolymer crosslinking
3-Chloro-5-cyanoVery highAPI intermediates

Reactivity is quantified via kinetic studies (e.g., competition experiments with amines) .

Basic: What are the primary applications of this compound in pharmaceutical research?

Answer:
It serves as:

  • Acylating agent : Introduces chloroformate groups into amines or alcohols to form carbamates/carbonates .
  • API intermediate : Used in synthesizing kinase inhibitors or antimicrobial agents .

Advanced: How can statistical models address variability in experimental data for chloroformate reactions?

Answer:

  • Deviance analysis : Compare full, fitted, and reduced models to identify significant variables (e.g., catalyst loading vs. temperature) .
  • ANOVA : Quantify factor contributions (e.g., 65% yield variance explained by reaction time) .

Basic: What purification methods are effective for isolating this compound?

Answer:

  • Distillation : Under reduced pressure (e.g., 0.1 mmHg) to prevent decomposition.
  • Column chromatography : Use silica gel with hexane/ethyl acetate (95:5) .
  • Recrystallization : From dry dichloromethane at –20°C .

Advanced: How do structural modifications influence the stability of this compound under storage?

Answer:
Stability is affected by:

  • Electron-withdrawing groups (e.g., cyano): Increase susceptibility to hydrolysis.
  • Steric hindrance : Bulky substituents reduce moisture ingress.
  • Temperature : Decomposition rates double per 10°C rise (Arrhenius kinetics).

Accelerated stability studies (40°C/75% RH for 6 months) are recommended for shelf-life estimation .

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